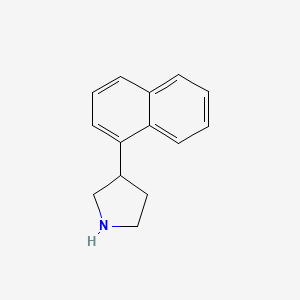

3-(1-Naphthyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1-Naphthyl)pyrrolidine

This guide provides a comprehensive overview of the synthesis and characterization of 3-(1-Naphthyl)pyrrolidine, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 3-Arylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that interact with biological targets. The introduction of an aryl group at the 3-position of the pyrrolidine ring creates a class of compounds known as 3-arylpyrrolidines, which have demonstrated a wide range of pharmacological activities.[2] These activities include, but are not limited to, potent and selective ligand binding to serotonin and dopamine receptors, as well as potential applications in treating leishmaniasis and inhibiting histone deacetylases.[2][3]

The 1-naphthyl moiety, with its extended aromatic system, offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a molecule. Consequently, 3-(1-Naphthyl)pyrrolidine serves as a valuable intermediate for the synthesis of novel therapeutic agents. This guide will detail two robust synthetic pathways to access this compound and provide a thorough description of the analytical techniques required for its unambiguous characterization.

Synthetic Strategies: Pathways to 3-(1-Naphthyl)pyrrolidine

The synthesis of 3-(1-Naphthyl)pyrrolidine can be approached through several modern synthetic methodologies. This guide will focus on two of the most efficient and versatile routes: Palladium-Catalyzed Hydroarylation and Reductive Amination.

Method 1: Palladium-Catalyzed Hydroarylation of a Pyrroline

This state-of-the-art method offers a direct and atom-economical approach to 3-arylpyrrolidines.[4] The reaction involves the palladium-catalyzed addition of an aryl group and a hydrogen atom across the double bond of a pyrroline precursor.[5] The choice of an N-alkyl pyrroline is crucial, as N-acyl pyrrolines tend to yield alkene products via a traditional Heck reaction.[3]

Causality Behind Experimental Choices:

-

Catalyst System: A palladium(II) source, such as palladium(II) chloride, is used as the catalyst precursor. The active Pd(0) species is generated in situ. A phosphine ligand, such as tri(o-tolyl)phosphine, is employed to stabilize the palladium catalyst and modulate its reactivity.

-

Arylating Agent: An aryldiazonium salt, such as 1-naphthalenediazonium tetrafluoroborate, serves as the source of the naphthyl group. Diazonium salts are highly reactive and effective partners in palladium-catalyzed cross-coupling reactions.

-

Solvent and Base: A polar aprotic solvent like acetonitrile is typically used to facilitate the dissolution of the reactants and promote the reaction. A mild base, such as sodium acetate, is often added to neutralize the acid generated during the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

-

N-Protected-3-pyrroline (e.g., N-Boc-3-pyrroline or N-benzyl-3-pyrroline)

-

1-Naphthalenediazonium tetrafluoroborate

-

Palladium(II) chloride (PdCl₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium acetate (NaOAc)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂ (1 mol%) and P(o-tol)₃ (1.5 mol%).

-

Add anhydrous acetonitrile and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

-

Add N-protected-3-pyrroline (1.0 eq.), 1-naphthalenediazonium tetrafluoroborate (1.2 eq.), and NaOAc (2.0 eq.).

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-protected 3-(1-naphthyl)pyrrolidine.

-

If an N-Boc protecting group is used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, 3-(1-Naphthyl)pyrrolidine.

Caption: Palladium-Catalyzed Hydroarylation Workflow.

Method 2: Reductive Amination

Reductive amination is a classic and highly reliable method for the formation of amines.[6] This two-step, one-pot process involves the initial formation of an imine or enamine from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.[7] For the synthesis of 3-(1-Naphthyl)pyrrolidine, a suitable diketone or a keto-aldehyde can be reacted with ammonia or an ammonia source.

Causality Behind Experimental Choices:

-

Carbonyl Precursor: A 1,4-dicarbonyl compound is required to form the five-membered pyrrolidine ring. A precursor like 1-(1-naphthyl)-1,4-butanedione would be an ideal starting material.

-

Amine Source: Ammonia or an ammonia equivalent, such as ammonium acetate, is used to introduce the nitrogen atom into the ring.

-

Reducing Agent: A mild reducing agent is necessary to selectively reduce the imine intermediate in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH.[8]

Experimental Protocol: Reductive Amination

Materials:

-

1-(1-Naphthyl)-1,4-butanedione (or a suitable precursor)

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(1-naphthyl)-1,4-butanedione (1.0 eq.) and ammonium acetate (5-10 eq.) in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediates.

-

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of triethylamine) to yield 3-(1-Naphthyl)pyrrolidine.

Caption: Reductive Amination Workflow.

Characterization of 3-(1-Naphthyl)pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 7.4 | Multiplet | 7H | Naphthyl-H |

| ~ 3.8 - 3.6 | Multiplet | 1H | Pyrrolidine-CH (at C3) |

| ~ 3.4 - 3.0 | Multiplet | 4H | Pyrrolidine-CH₂ (at C2 and C5) |

| ~ 2.4 - 2.0 | Multiplet | 2H | Pyrrolidine-CH₂ (at C4) |

| ~ 1.8 | Broad Singlet | 1H | NH |

Interpretation:

-

The aromatic region will show a complex multiplet pattern corresponding to the seven protons of the naphthyl group.

-

The methine proton at the 3-position of the pyrrolidine ring, being adjacent to the naphthyl group, will appear as a multiplet.

-

The methylene protons of the pyrrolidine ring will exhibit complex multiplets due to diastereotopicity and coupling with adjacent protons.

-

The N-H proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will indicate the number of unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 120 | Naphthyl-C (aromatic) |

| ~ 55 - 45 | Pyrrolidine-C (at C2 and C5) |

| ~ 45 - 35 | Pyrrolidine-C (at C3) |

| ~ 35 - 25 | Pyrrolidine-C (at C4) |

Interpretation:

-

The downfield region of the spectrum will be dominated by the signals of the ten carbon atoms of the naphthyl ring.

-

The four distinct carbon environments of the pyrrolidine ring will appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(1-Naphthyl)pyrrolidine (C₁₄H₁₅N), the expected molecular weight is approximately 197.28 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 197, corresponding to the intact molecule.

-

Major Fragments:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z = 196.

-

Cleavage of the pyrrolidine ring, leading to fragments corresponding to the naphthyl moiety and the pyrrolidine ring. A prominent fragment is often observed for the naphthylmethyl cation at m/z = 141.

-

A predicted mass spectrum for the protonated molecule [M+H]⁺ shows a prominent peak at m/z 198.12773.[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3400 - 3300 | N-H stretch (secondary amine) | Medium, Broad |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~ 3000 - 2800 | C-H stretch (aliphatic) | Strong |

| ~ 1600, 1580, 1510 | C=C stretch (aromatic) | Medium to Strong |

| ~ 1450 | C-H bend (aliphatic) | Medium |

| ~ 800 - 770 | C-H out-of-plane bend (aromatic) | Strong |

Interpretation:

-

A broad peak in the region of 3400-3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

The presence of both aromatic and aliphatic C-H stretching vibrations will be evident.

-

Characteristic absorptions for the carbon-carbon double bond stretching of the naphthyl ring will be observed in the 1600-1500 cm⁻¹ region.

-

Strong bands in the fingerprint region (below 1000 cm⁻¹) will correspond to the C-H out-of-plane bending of the substituted naphthalene ring.

Conclusion

This technical guide has outlined two effective synthetic routes for the preparation of 3-(1-Naphthyl)pyrrolidine, a valuable building block in drug discovery. The palladium-catalyzed hydroarylation offers a modern and direct approach, while reductive amination provides a reliable and classical alternative. The detailed protocols and the rationale behind the experimental choices are provided to assist researchers in the successful synthesis of this compound. Furthermore, a comprehensive guide to the characterization of the final product using NMR, MS, and FT-IR spectroscopy has been presented, enabling the unambiguous confirmation of its structure and purity. The information contained herein is intended to empower scientists to confidently synthesize and utilize 3-(1-Naphthyl)pyrrolidine in their research and development endeavors.

References

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PMC. [Link]

-

Zhang, M., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2565. [Link]

-

Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

-

Yordanova, D., & Al-Harrasi, A. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2022(3), M1451. [Link]

-

Saravanan, P., Pushparaj, S., & Raghunathan, R. (2013). An expedient approach for the synthesis of naphthyl dispiro pyrrolidine/pyrrolizidine through 1,3-dipolar cycloaddition reaction. Tetrahedron Letters, 54(26), 3449-3452. [Link]

-

PubChem. (n.d.). 3-(naphthalen-1-yl)pyrrolidine hydrochloride. PubChem. Retrieved January 17, 2026, from [Link]

-

Santos, L. S., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

-

D'hooghe, M., & De Kimpe, N. (2011). Recent Advances in the Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 16(12), 10175-10214. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 17, 2026, from [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [ask.orkg.org]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. PubChemLite - 3-(naphthalen-1-yl)pyrrolidine hydrochloride (C14H15N) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Physicochemical Properties of 3-(1-Naphthyl)pyrrolidine

This guide provides a comprehensive overview of the core physicochemical properties of 3-(1-Naphthyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The insights and protocols herein are curated for researchers, scientists, and professionals in the pharmaceutical industry, offering a blend of theoretical understanding and practical, field-proven methodologies.

Introduction

3-(1-Naphthyl)pyrrolidine is a molecule that merges the saturated, five-membered pyrrolidine ring with the aromatic naphthyl moiety. This unique structural combination imparts specific physicochemical characteristics that are critical to its behavior in biological systems. The pyrrolidine ring, a common scaffold in numerous natural products and synthetic drugs, offers a basic nitrogen center, influencing solubility and receptor interactions. The bulky, lipophilic naphthyl group significantly impacts properties like solubility, log P, and potential for π-π stacking interactions. Understanding these properties is paramount for optimizing drug design, formulation development, and pharmacokinetic profiles.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its fundamental chemical identity.

| Identifier | Value | Source |

| Chemical Name | 3-(1-Naphthyl)pyrrolidine | - |

| CAS Number | 178483-14-2 | [1] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.28 g/mol | [1] |

| Canonical SMILES | C1C(C(CC1)C2=CC=CC3=CC=CC=C32)N | - |

Part 1: Core Physicochemical Properties & Experimental Determination

This section details the key physicochemical parameters of 3-(1-Naphthyl)pyrrolidine and provides robust, step-by-step protocols for their experimental determination. The causality behind experimental choices is emphasized to ensure methodological soundness.

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice forces. For 3-(1-Naphthyl)pyrrolidine, a sharp melting point range would be indicative of high purity.

Experimental Protocol: Capillary Melting Point Determination

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.[2]

Instrumentation:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to pulverize crystals)

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-(1-Naphthyl)pyrrolidine is loaded into the open end of a capillary tube to a height of 2-3 mm. Tapping the sealed end gently on a hard surface will help pack the sample.[3]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: The sample is heated rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Measurement: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

Causality and Trustworthiness: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination.[2] A narrow melting point range (typically < 2 °C) is a strong indicator of a pure compound.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point reflects the volatility of a compound and the strength of its intermolecular forces in the liquid state.

Predicted Data:

-

Boiling Point: 352.9 ± 21.0 °C (Predicted)[1]

Experimental Protocol: Distillation Method

Given the predicted high boiling point, distillation under reduced pressure (vacuum distillation) would be the preferred method to avoid potential decomposition at atmospheric pressure.

Instrumentation:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Heating mantle

-

Vacuum pump and pressure gauge

Step-by-Step Methodology:

-

Apparatus Assembly: The distillation apparatus is assembled, ensuring all joints are properly sealed.

-

Sample Addition: A suitable amount of 3-(1-Naphthyl)pyrrolidine is placed in the round-bottom flask with a few boiling chips.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored by the pressure gauge.

-

Heating: The sample is gradually heated using the heating mantle.

-

Boiling Point Reading: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

Pressure Correction: The observed boiling point can be corrected to atmospheric pressure using a nomograph if required.

Causality and Trustworthiness: Vacuum distillation is employed for high-boiling point compounds to prevent thermal degradation. The use of boiling chips ensures smooth boiling and prevents bumping. An accurate pressure reading is essential for a reliable boiling point determination.

Solubility

Solubility is a critical parameter in drug development, influencing absorption, distribution, and formulation. The solubility of 3-(1-Naphthyl)pyrrolidine is expected to be low in aqueous media due to the large, nonpolar naphthyl group, but higher in organic solvents.

Predicted Data: No quantitative predicted solubility data was found. Qualitatively, it is expected to be soluble in many organic solvents.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium solubility.[5]

Kinetic Solubility Determination (Turbidimetric Method)

Instrumentation:

-

96-well microplate reader with turbidity detection

-

Automated liquid handler

-

Stock solution of 3-(1-Naphthyl)pyrrolidine in DMSO

Step-by-Step Methodology:

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in DMSO.

-

Serial Dilution: The stock solution is serially diluted in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to each well.

-

Incubation and Measurement: The plate is incubated for a short period (e.g., 2 hours) with shaking. The turbidity (or light scattering) in each well is measured at a specific wavelength.

-

Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.[5]

Thermodynamic Solubility Determination (Shake-Flask Method)

Instrumentation:

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of solid 3-(1-Naphthyl)pyrrolidine is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The samples are centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a validated analytical method like HPLC or UV-Vis spectroscopy.[6]

Causality and Trustworthiness: The shake-flask method is the gold standard for thermodynamic solubility as it ensures true equilibrium.[6] For quantification, a validated analytical method with a proper calibration curve is essential for accuracy.

Caption: Kinetic vs. Thermodynamic Solubility Workflows.

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. As a secondary amine, the pyrrolidine nitrogen of 3-(1-Naphthyl)pyrrolidine is basic and will be protonated at physiological pH, which has significant implications for its interaction with biological targets and its pharmacokinetic properties.

Predicted Data:

-

pKa: 10.03 ± 0.10 (Predicted for the conjugate acid)[1]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[7]

Instrumentation:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Step-by-Step Methodology:

-

Sample Preparation: A known amount of 3-(1-Naphthyl)pyrrolidine is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (like ethanol or methanol) if the compound has low water solubility.

-

Titration Setup: The solution is placed in a beaker with a stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[8]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been neutralized.[7]

Causality and Trustworthiness: The use of a calibrated pH meter is fundamental for accuracy. The half-equivalence point provides a direct measure of the pKa because at this point, the concentrations of the protonated and unprotonated forms of the amine are equal, as described by the Henderson-Hasselbalch equation.

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of 3-(1-Naphthyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns will be characteristic of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will show the number of chemically non-equivalent carbon atoms. The aromatic carbons of the naphthyl group will appear in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the pyrrolidine ring will be in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of 3-(1-Naphthyl)pyrrolidine.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can yield characteristic fragment ions, such as the loss of the pyrrolidine ring or fragmentation of the naphthyl group, which can aid in structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: For the secondary amine in the pyrrolidine ring, a weak to medium absorption is expected in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretching vibrations from the naphthyl group will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring will be observed below 3000 cm⁻¹.

-

C=C Stretch: Aromatic C=C stretching vibrations of the naphthyl ring will be present in the 1450-1600 cm⁻¹ region.

Conclusion

The physicochemical properties of 3-(1-Naphthyl)pyrrolidine, a molecule of significant interest in drug discovery, are governed by the interplay between its aliphatic pyrrolidine and aromatic naphthyl moieties. This guide has outlined the key properties and provided detailed, validated protocols for their experimental determination. A thorough understanding and experimental validation of these parameters are essential for any research and development program involving this compound, enabling informed decisions in lead optimization, formulation, and preclinical development.

References

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Nichols, L. (2021). Experiment 1: Melting Points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(1-Naphthyl)pyrrolidine

Foreword: The Structural Elucidation of a Key Moiety

In the landscape of modern drug discovery and development, the pyrrolidine ring and the naphthyl group are privileged scaffolds, frequently incorporated into novel chemical entities to modulate their pharmacological profiles. The compound 3-(1-Naphthyl)pyrrolidine represents a confluence of these two important structural motifs. As such, a comprehensive understanding of its three-dimensional structure and electronic properties is paramount for researchers in medicinal chemistry and related fields. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide provides a detailed technical overview of the ¹H and ¹³C NMR spectra of 3-(1-Naphthyl)pyrrolidine, offering insights into spectral interpretation, experimental protocols, and the underlying principles that govern the observed chemical shifts and coupling constants.

Molecular Structure and NMR-Active Nuclei

The structural integrity of 3-(1-Naphthyl)pyrrolidine is defined by a five-membered saturated heterocyclic pyrrolidine ring attached at its 3-position to the 1-position of a naphthalene ring system. This arrangement gives rise to a unique set of proton and carbon environments, each with a characteristic resonance in the NMR spectrum.

Caption: Recommended NMR data acquisition and processing workflow.

Trustworthiness and Self-Validating Systems

The provided spectral data is a prediction based on established NMR principles and data from analogous structures. For definitive structural confirmation, it is imperative to acquire experimental data and perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will establish the connectivity between protons and carbons, providing unambiguous assignment of all signals.

Caption: Interconnectivity of 2D NMR experiments for structural validation.

Conclusion

The ¹H and ¹³C NMR spectra of 3-(1-Naphthyl)pyrrolidine provide a wealth of information that is critical for its structural characterization. By understanding the principles of chemical shift, coupling constants, and the influence of the distinct chemical environments of the naphthyl and pyrrolidine moieties, researchers can confidently interpret the spectral data. This guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis and analysis of this and related compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical research.

References

-

YouTube. (2020). Example IR and NMR analysis of 2-naphthol. Available at: [Link]

-

MDPI. (2021). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. Available at: [Link]

-

YouTube. (2020). 1H NMR Spectroscopy of Naphthalene Explained | B.Sc. 5th Semester Organic Chemistry Lecture 08. Available at: [Link]

-

MDPI. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(1-Naphthyl)pyrrolidine

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(1-Naphthyl)pyrrolidine, a molecule of interest in pharmaceutical and chemical research. As a Senior Application Scientist, the following sections synthesize technical accuracy with field-proven insights to offer a robust framework for researchers, scientists, and drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each methodological choice, ensuring a self-validating system of analysis.

Introduction: The Analytical Imperative for 3-(1-Naphthyl)pyrrolidine

3-(1-Naphthyl)pyrrolidine, with the molecular formula C₁₄H₁₅N and a molecular weight of 197.28 g/mol , is a synthetic organic compound featuring a pyrrolidine ring linked to a naphthalene moiety. The pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active natural products and pharmaceutical drugs. Its presence can significantly influence the pharmacological and pharmacokinetic properties of a molecule. The naphthalene group, a bicyclic aromatic hydrocarbon, also contributes to the compound's lipophilicity and potential for metabolic transformations.

The precise and accurate quantification of 3-(1-Naphthyl)pyrrolidine in various matrices, such as pharmaceutical formulations, biological fluids (plasma, urine), and environmental samples, is critical for several reasons:

-

Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities is fundamental. Mass spectrometry is the cornerstone for these pharmacokinetic studies.

-

Quality Control: Ensuring the purity and correct concentration of the active pharmaceutical ingredient (API) in a drug product is a regulatory requirement.

-

Metabolite Identification: Identifying and quantifying metabolites is crucial for assessing the safety and efficacy of a drug candidate.

-

Forensic and Toxicological Analysis: Detecting and quantifying the parent compound and its metabolites in biological samples is essential in forensic investigations and toxicology studies.

This guide will focus on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the gold standard for the analysis of small molecules due to its high sensitivity, selectivity, and versatility.

Foundational Principles: Fragmentation Behavior of 3-(1-Naphthyl)pyrrolidine

A thorough understanding of a molecule's fragmentation pattern under mass spectrometric conditions is paramount for developing a selective and sensitive analytical method. The structure of 3-(1-Naphthyl)pyrrolidine suggests two primary sites for fragmentation: the pyrrolidine ring and the naphthyl group.

Based on extensive studies of similar structures, such as synthetic cathinones containing a pyrrolidine ring, a dominant fragmentation pathway involves the neutral loss of the pyrrolidine moiety. For 3-(1-Naphthyl)pyrrolidine, this would result in the formation of a stable naphthyl-containing cation.

Predicted Fragmentation Pathway:

Caption: Predicted fragmentation of protonated 3-(1-Naphthyl)pyrrolidine.

Further fragmentation of the naphthylmethyl cation can occur, leading to characteristic ions of the naphthalene ring system, such as those observed at m/z 102 and m/z 77, corresponding to the loss of acetylene and subsequent fragmentation.

Experimental Workflow: A Step-by-Step Guide

The following sections detail a robust workflow for the analysis of 3-(1-Naphthyl)pyrrolidine, from sample preparation to data acquisition and analysis.

Sample Preparation: The Key to Reliable Quantification

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is highly dependent on the sample matrix.

For Pharmaceutical Formulations (e.g., Tablets, Capsules):

-

Weighing and Dissolution: Accurately weigh a representative amount of the formulation.

-

Extraction: Extract the analyte using a suitable organic solvent in which 3-(1-Naphthyl)pyrrolidine is freely soluble, such as methanol or acetonitrile. Sonication or vortexing can be used to ensure complete extraction.

-

Centrifugation/Filtration: Centrifuge the sample to pelletize excipients and filter the supernatant through a 0.22 µm filter to remove any particulate matter.

-

Dilution: Dilute the filtered extract to a concentration within the linear range of the calibration curve using the initial mobile phase composition.

For Biological Matrices (e.g., Plasma, Urine):

Biological matrices are significantly more complex and require more rigorous cleanup to minimize matrix effects, which can suppress or enhance the ionization of the analyte.

Protocol: Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for cleaning up complex samples. A mixed-mode cation exchange polymer-based sorbent is recommended for 3-(1-Naphthyl)pyrrolidine, which is a basic compound.

-

Pre-treatment: Acidify the plasma or urine sample with an acid (e.g., 1% formic acid in water) to ensure the analyte is protonated.

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Equilibration: Equilibrate the cartridge with the same acidic solution used for pre-treatment.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove hydrophilic interferences, followed by a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.

-

Elution: Elute the analyte using a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Liquid Chromatography: Achieving Optimal Separation

The goal of liquid chromatography is to separate the analyte from any remaining matrix components and potential isomers before it enters the mass spectrometer. A reversed-phase C18 column is a suitable choice for the separation of 3-(1-Naphthyl)pyrrolidine.

Table 1: Recommended LC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of the analyte for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 10-90% B over 5 minutes | A gradient elution is necessary to ensure good peak shape and elution of the analyte in a reasonable time. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes band broadening. |

Mass Spectrometry: Sensitive and Selective Detection

A triple quadrupole (QqQ) mass spectrometer is the instrument of choice for quantitative analysis due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for a basic compound like 3-(1-Naphthyl)pyrrolidine.

Table 2: Recommended MS Parameters

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The pyrrolidine nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150 °C | A typical source temperature for ESI. |

| Desolvation Temperature | 400 °C | Ensures complete desolvation of the analyte ions. |

| Gas Flow (Desolvation) | 800 L/hr | Optimized for efficient desolvation. |

| Gas Flow (Cone) | 50 L/hr | Helps to focus the ions into the mass analyzer. |

| Collision Gas | Argon | A common collision gas for CID. |

MRM Transitions:

To ensure the highest selectivity, at least two MRM transitions should be monitored for the analyte. The most intense transition is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |

| 3-(1-Naphthyl)pyrrolidine | 198.1 | 127.1 | 20 | Quantifier |

| 3-(1-Naphthyl)pyrrolidine | 198.1 | 102.1 | 35 | Qualifier |

Note: Collision energies should be optimized for the specific instrument being used.

Method Validation: Ensuring Data Integrity

A robust analytical method must be validated to demonstrate that it is fit for its intended purpose. The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).

Protocol: Key Validation Parameters

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.

-

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. Precision is the degree of scatter between a series of measurements. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) for precision should be ≤ 15% (≤ 20% at the LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LLOQ): The LOD is the lowest concentration of analyte in a sample that can be detected but not necessarily quantified. The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. The LLOQ is typically determined as the lowest standard on the calibration curve.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

-

Recovery: The efficiency of the extraction procedure. This is determined by comparing the response of the analyte in a pre-extraction spiked sample to the response in a post-extraction spiked sample.

-

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability).

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables. The results of the method validation should be presented in a summary table, as shown below.

Table 3: Example Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | ±15% (±20% at LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |

| LLOQ | S/N ≥ 10 | 1 ng/mL |

| Matrix Effect | 85-115% | 92-108% |

| Recovery | Consistent and reproducible | 85 ± 7% |

| Stability | Within ±15% of initial | Passed |

Conclusion: A Framework for Confident Analysis

This guide has provided a comprehensive and scientifically grounded framework for the mass spectrometric analysis of 3-(1-Naphthyl)pyrrolidine. By understanding the fundamental principles of fragmentation and adhering to a systematic workflow encompassing robust sample preparation, optimized LC-MS/MS conditions, and thorough method validation, researchers can generate high-quality, reliable, and defensible data. The methodologies described herein are designed to be adaptable to specific laboratory instrumentation and sample matrices, providing a solid foundation for the successful analysis of this and other related small molecules.

References

- Jackson, G. et al. (2020).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10797995, 1-(1-Naphthyl)pyrrolidine. [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

-

Stoll, D. R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

-

Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. [Link]

A Technical Guide to the Enantioselective Synthesis of Chiral 3-(1-Naphthyl)pyrrolidine: Strategies and Methodologies for Pharmaceutical Research

Abstract

This in-depth technical guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of chiral 3-(1-naphthyl)pyrrolidine, a valued scaffold in medicinal chemistry and drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of key synthetic strategies, including rhodium-catalyzed asymmetric hydroarylation, palladium-catalyzed asymmetric [3+2] cycloaddition, and organocatalytic approaches. Beyond a mere recitation of protocols, this document elucidates the mechanistic underpinnings of these transformations, providing a rationale for experimental design and optimization. Detailed, step-by-step protocols for pivotal reactions, quantitative data summaries, and visual representations of reaction pathways are included to ensure scientific integrity and practical applicability.

Introduction: The Significance of Chiral 3-Arylpyrrolidines

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] The introduction of a chiral center, particularly with an aryl substituent at the 3-position, imparts a three-dimensional architecture that can significantly enhance biological activity and selectivity.[2] Chiral 3-arylpyrrolidines are recognized as key building blocks in the development of novel therapeutics, including potent and selective ligands for serotonin and dopamine receptors.[2] The 1-naphthyl substituent, with its extended aromatic system, offers unique steric and electronic properties that can be exploited in drug design to improve binding affinity and pharmacokinetic profiles. Consequently, robust and efficient methods for the enantioselective synthesis of molecules like 3-(1-naphthyl)pyrrolidine are of paramount importance to the pharmaceutical industry.[3]

This guide will explore the state-of-the-art in the asymmetric synthesis of this specific target, focusing on methods that provide high levels of enantioselectivity and yield. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system for achieving the desired chiral product.

Rhodium-Catalyzed Asymmetric Hydroarylation: A Powerful Approach

One of the most elegant and efficient methods for the synthesis of chiral 3-arylpyrrolidines is the rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines. This reaction, pioneered by Hayashi and coworkers, offers a direct route to the desired products with high enantioselectivity under neutral conditions.[4][5]

Mechanistic Insights

The catalytic cycle of the rhodium-catalyzed asymmetric hydroarylation is a finely tuned sequence of elementary steps. A detailed understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The currently accepted mechanism involves the following key transformations:

-

Oxidative Addition: The active rhodium(I) catalyst undergoes oxidative addition to an arylboronic acid derivative, such as an arylboroxine, to form an aryl-rhodium(I) species.

-

Carbometalation: The aryl-rhodium(I) complex then coordinates to the double bond of the 3-pyrroline substrate, followed by migratory insertion of the alkene into the rhodium-aryl bond. This step establishes the new carbon-carbon bond and is typically the enantioselectivity-determining step. The choice of chiral ligand is therefore critical in dictating the facial selectivity of this insertion.

-

Protonolysis: The resulting alkyl-rhodium(I) intermediate undergoes protonolysis, releasing the desired 3-arylpyrrolidine product and regenerating a rhodium(I) species that can re-enter the catalytic cycle.

Key Experimental Parameters

The success of the rhodium-catalyzed asymmetric hydroarylation is contingent on several critical experimental parameters:

-

Choice of Chiral Ligand: The enantioselectivity of the reaction is primarily governed by the chiral ligand coordinated to the rhodium center. Bidentate phosphine ligands, such as SEGPHOS and its derivatives, have proven to be highly effective in inducing high levels of asymmetry.[4][5] The rigid backbone and specific bite angle of these ligands create a well-defined chiral environment around the metal center.

-

Rhodium Precursor: A variety of rhodium(I) precursors can be employed, with hydroxorhodium complexes often showing excellent activity.

-

Arylating Agent: While arylboronic acids can be used, arylboroxines (the dehydrated cyclic trimers of boronic acids) are often preferred as they can lead to higher yields and cleaner reactions.

-

Solvent and Temperature: The choice of solvent can influence both the rate and selectivity of the reaction. Ethereal solvents like 1,4-dioxane are commonly used. The reaction temperature is also a critical parameter to optimize for achieving high enantioselectivity.

Experimental Protocol: Synthesis of (R)-N-Boc-3-(1-naphthyl)pyrrolidine

This protocol is adapted from the general procedure reported by Hayashi and coworkers for the synthesis of 3-arylpyrrolidines.[4][5]

Materials:

-

[Rh(OH)((R)-segphos)]₂ (1.0 mol%)

-

N-Boc-3-pyrroline (1.0 equiv)

-

1-Naphthylboroxine (1.2 equiv)

-

1,4-Dioxane (anhydrous)

-

Argon atmosphere

Procedure:

-

To a dried Schlenk tube under an argon atmosphere, add [Rh(OH)((R)-segphos)]₂.

-

Add anhydrous 1,4-dioxane to the tube.

-

Add N-Boc-3-pyrroline and 1-naphthylboroxine to the reaction mixture.

-

Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-Boc-3-(1-naphthyl)pyrrolidine.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

| Entry | Chiral Ligand | Arylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-SEGPHOS | 1-Naphthylboroxine | 1,4-Dioxane | 100 | >95 | >98 |

| 2 | (R)-BINAP | 1-Naphthylboronic acid | Toluene | 80 | 85 | 92 |

Note: The data in the table is representative and may vary based on specific reaction conditions and scale.

Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

An alternative and powerful strategy for the enantioselective synthesis of substituted pyrrolidines is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines.[6] This method allows for the rapid construction of the pyrrolidine core with high levels of stereocontrol.

Mechanistic Overview

The catalytic cycle of this transformation involves the following key steps:

-

Formation of the Pd-TMM Complex: The palladium(0) catalyst reacts with a TMM precursor to generate a reactive palladium-trimethylenemethane complex.

-

Coordination and Cycloaddition: The imine substrate coordinates to the Pd-TMM complex. This is followed by a stepwise or concerted cycloaddition, where the TMM unit adds across the C=N bond of the imine. The enantioselectivity is controlled by the chiral ligand on the palladium catalyst, which directs the facial attack of the imine.

-

Reductive Elimination: The resulting palladacycle undergoes reductive elimination to release the pyrrolidine product and regenerate the palladium(0) catalyst.

Experimental Considerations

-

Chiral Ligands: Phosphoramidite ligands have been shown to be particularly effective in this reaction, providing high yields and excellent enantioselectivities.[6]

-

Imine Substrate: The nature of the imine, including the protecting group on the nitrogen and the substituents on the carbon, can influence the reactivity and selectivity of the cycloaddition. N-Boc protected imines are often good substrates.[6]

Organocatalytic Approaches

In addition to metal-catalyzed methods, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. These methods offer the advantage of avoiding potentially toxic and expensive transition metals.

Enantioselective Michael Addition

One common organocatalytic strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound, followed by cyclization to form the pyrrolidine ring. Chiral secondary amines, such as proline and its derivatives, are often used as catalysts.

Reaction Workflow:

-

Enamine Formation: The chiral secondary amine catalyst reacts with a donor molecule (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate.

-

Michael Addition: The enamine undergoes a stereoselective Michael addition to an acceptor (e.g., a nitroalkene). The stereochemistry of this step is directed by the chiral catalyst.

-

Cyclization and Catalyst Regeneration: The resulting intermediate undergoes an intramolecular cyclization to form the pyrrolidine ring, and the catalyst is regenerated.

Conclusion

The enantioselective synthesis of chiral 3-(1-naphthyl)pyrrolidine can be achieved through a variety of powerful catalytic methods. Rhodium-catalyzed asymmetric hydroarylation stands out for its high efficiency and enantioselectivity, providing a direct route to the target molecule. Palladium-catalyzed [3+2] cycloadditions and organocatalytic Michael additions offer valuable alternative strategies with their own unique advantages. The choice of method will depend on factors such as substrate availability, desired scale, and the specific stereochemical outcome required. A thorough understanding of the underlying mechanisms of these transformations, as detailed in this guide, is essential for the successful implementation and optimization of these synthetic routes in the pursuit of novel therapeutics.

References

-

Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. [Link]

-

Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

-

So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step. Journal of the American Chemical Society, 135(30), 10990–10993. [Link]

-

Laohapaisan, N., Roy, A., & Nagib, D. A. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature Communications, 12(1), 679. [Link]

-

De Angelis, M., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6529. [Link]

-

Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Retrieved from [Link]

-

Hayashi, T. (2015). Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. Journal of the American Chemical Society, 137(9), 3201–3204. [Link]

-

Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

-

So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step. Journal of the American Chemical Society, 135(30), 10990-3. [Link]

-

Chen, Y., et al. (2023). Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation. Journal of the American Chemical Society, 145(51), 28021–28033. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

Wei, Q. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

-

So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step. Journal of the American Chemical Society, 135(30), 10990-3. [Link]

-

So, C. M., Kume, S., & Hayashi, T. (2013). Rhodium-Catalyzed Asymmetric Hydroarylation of 3‑Pyrrolines Giving 3‑Arylpyrrolidines: Protonation as a Key Step. figshare. [Link]

- So, C. M., Kume, S., & Hayashi, T. (2013).

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines giving 3-arylpyrrolidines: protonation as a key step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Asymmetric Hydroarylation of 3-Pyrrolines Giving 3-Arylpyrrolidines: Protonation as a Key Step | CoLab [colab.ws]

- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

Biological Activity Screening of 3-(1-Naphthyl)pyrrolidine Derivatives: A Strategic Approach for Drug Discovery

An In-Depth Technical Guide:

Introduction: The Significance of the 3-(1-Naphthyl)pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized structure allows for precise three-dimensional exploration of pharmacophore space, often leading to enhanced target affinity and improved physicochemical properties like aqueous solubility.[3][4] When functionalized with a bulky, lipophilic naphthyl group at the 3-position, the resulting 3-(1-Naphthyl)pyrrolidine derivatives present a unique structural motif with significant potential for interacting with a variety of biological targets.

The broad spectrum of activities demonstrated by pyrrolidine derivatives—ranging from anticancer and anti-inflammatory to potent central nervous system (CNS) effects—necessitates a rational and systematic screening strategy.[5][6][7] This guide provides a comprehensive framework for elucidating the biological activities of novel 3-(1-Naphthyl)pyrrolidine derivatives, with a primary focus on high-value CNS targets. We will detail the causality behind experimental choices, provide validated protocols for primary and secondary assays, and offer a logical workflow for hit identification and characterization, empowering researchers to efficiently navigate the early stages of drug discovery.

Rationale for a Targeted Screening Strategy: Focus on Monoamine Systems

Given the structural characteristics of the 3-(1-Naphthyl)pyrrolidine core, a targeted screening approach is more efficient than an exhaustive, untargeted screen. The scaffold shares features with known psychoactive agents that interact with monoamine systems. Monoamine transporters and oxidases are critical regulators of neurotransmission and are validated targets for a host of neurological and psychiatric disorders.[8][9][10]

-

Monoamine Transporters (MATs): The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are members of the solute carrier 6 (SLC6) family. They are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating signaling.[11][12] Inhibition of these transporters increases extracellular neurotransmitter levels, a mechanism central to the action of antidepressants and psychostimulants.[8][12] The lipophilic nature of the naphthyl group and the basic nitrogen of the pyrrolidine ring suggest a high probability of interaction with the binding pockets of these transporters.

-

Monoamine Oxidases (MAOs): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters.[10][13] Inhibition of MAOs prevents neurotransmitter degradation, leading to increased synaptic availability. Selective MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease.[13][14] This target class represents a plausible secondary objective for screening.

This guide will therefore focus on a screening cascade designed to first probe interactions with monoamine transporters, followed by evaluation against monoamine oxidases.

The Screening Cascade: From Primary Binding to Functional Confirmation

A tiered approach, or "screening cascade," is essential for efficiently processing a library of derivatives. This workflow prioritizes high-throughput, cost-effective assays initially to identify "hits," which are then subjected to more complex, lower-throughput functional assays for confirmation and characterization.

Caption: High-level workflow for screening 3-(1-Naphthyl)pyrrolidine derivatives.

Phase 1: Primary Screening Protocols

The goal of primary screening is to rapidly identify which derivatives interact with the targets of interest. These assays are typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak binders.

The principle of these assays is competitive displacement. A radiolabeled ligand with known high affinity for the transporter is incubated with a cell membrane preparation expressing the target transporter. The ability of a test compound (the pyrrolidine derivative) to displace the radioligand is measured, indicating its binding affinity for the same site.

Protocol: Human Dopamine Transporter (hDAT) Binding Assay

-

Source of Transporter: Commercially available cell membranes from HEK293 or CHO cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428 or a similar high-affinity DAT ligand.

-

Positive Control / Non-Specific Binding: GBR-12909 (10 µM), a highly selective DAT inhibitor.[11]

-

Vehicle Control: 0.1% DMSO.

Step-by-Step Methodology:

-

Preparation: Thaw hDAT-expressing cell membranes on ice. Prepare assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

25 µL of test compound (3-(1-Naphthyl)pyrrolidine derivative) or control (Vehicle, GBR-12909).

-

25 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1-2 nM).

-

150 µL of hDAT membrane preparation (typically 5-10 µg of protein per well).

-

-

Incubation: Incubate the plate for 60-120 minutes at 4°C to reach equilibrium.[8] The cold temperature minimizes transporter internalization and ligand degradation.

-

Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

Detection: Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - (CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific))

-

A compound showing >50% inhibition is typically considered a "hit."

-

Note: This protocol can be adapted for hSERT and hNET by substituting the appropriate reagents. For hSERT, use [³H]Citalopram or [³H]Paroxetine as the radioligand and Fluoxetine as the positive control.[15][16] For hNET, use [³H]Nisoxetine as the radioligand and Desipramine as the positive control.[12][17]

This is an enzymatic assay that measures the activity of MAO-A and MAO-B. A common method uses a substrate that, when oxidized by MAO, produces a fluorescent or colorimetric product.[18] The ability of a test compound to reduce the signal indicates inhibition of the enzyme.

Protocol: Fluorometric MAO-A/B Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: A non-fluorescent substrate like kynuramine, which is converted to the fluorescent 4-hydroxyquinoline.[14]

-

Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[13][14]

Step-by-Step Methodology:

-

Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reaction Setup: In a black 96-well plate (for fluorescence), add:

-

50 µL of test compound or control, pre-incubated with 50 µL of MAO-A or MAO-B enzyme solution for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 50 µL of the kynuramine substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Detection: Stop the reaction (e.g., by adding a stop solution like 2N NaOH). Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~310 nm, Emission ~400 nm).

-

Data Analysis: Calculate the percent inhibition as described for the binding assays.

Phase 2 & 3: Hit Confirmation and Functional Validation

Compounds identified as hits in the primary screen must be further investigated to confirm their activity, determine their potency, and validate their functional effect.

Dose-Response and Potency (IC₅₀/Kᵢ) Determination

For each hit, the primary assay is repeated using a range of concentrations (typically an 8-point, semi-log dilution series). This allows for the determination of the IC₅₀ (the concentration of inhibitor required to achieve 50% of the maximal effect). For binding assays, the IC₅₀ can be converted to an inhibitory constant (Kᵢ ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. A lower Kᵢ value indicates a higher binding affinity.[11]

Hypothetical Screening Data Summary

| Compound ID | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Profile |

| N-Pyrrol-001 | 55 | 8,500 | 1,200 | >50 | >50 | DAT Selective |

| N-Pyrrol-002 | 250 | 310 | 1,900 | >50 | >50 | Non-selective (DAT/SERT) |

| N-Pyrrol-003 | >10,000 | >10,000 | >10,000 | 8.5 | 0.95 | MAO-B Selective |

| GBR-12909 | 1.5[11] | 2,500 | 200[12] | N/A | N/A | Control: DAT Selective |

| Cocaine | 255[11] | 350 | 450 | N/A | N/A | Control: Non-selective |

| Selegiline | N/A | N/A | N/A | 35 | 0.08 | Control: MAO-B Selective |

Functional Monoamine Uptake Assays

A high binding affinity does not guarantee functional activity (i.e., inhibition of transport). A functional uptake assay directly measures the ability of the compound to block the transport of a substrate into a cell.

Caption: Mechanism of monoamine transporter inhibition by a test compound.

Protocol: [³H]Dopamine Uptake Inhibition Assay

-

Cell Culture: Grow HEK293 cells stably expressing hDAT in appropriate media. Plate them in a 96-well plate and allow them to form a confluent monolayer.

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound (or controls) for 15-30 minutes at 37°C.

-

Uptake Initiation: Add [³H]Dopamine to each well at a concentration near its Kₘ (Michaelis-Menten constant) to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to stay within the linear range of uptake.

-

Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

-

Lysis & Detection: Lyse the cells with a lysis buffer. Transfer the lysate to a scintillation vial with a cocktail and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ for uptake inhibition. A strong correlation between a compound's binding affinity (Kᵢ) and its functional potency (IC₅₀) validates its mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, logical, and technically grounded strategy for the initial biological screening of novel 3-(1-Naphthyl)pyrrolidine derivatives. By starting with high-throughput binding assays against plausible targets like monoamine transporters and following up with dose-response and functional validation, researchers can efficiently identify and prioritize lead candidates.

The data gathered from this cascade—potency (Kᵢ), functional activity (IC₅₀), and selectivity—forms the foundation of the structure-activity relationship (SAR) study. This information is critical for guiding the next phase of medicinal chemistry, where derivatives are optimized to enhance potency, improve selectivity, and develop drug-like properties. Subsequent studies should include broader profiling against a panel of CNS receptors and ion channels to identify any potential off-target effects and further refine the safety and efficacy profile of these promising compounds.

References

- Benchchem. (n.d.). Comparative Analysis of a Novel Compound in Dopamine Transporter Binding Assays.

- Martin, R. S., Henningsen, R. A., Suen, A., Apparsundaram, S., Leung, B., Jia, Z., Kondru, R. K., & Milla, M. E. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. Journal of Pharmacology and Experimental Therapeutics, 327(2), 650-661.

- Vaughan, R. A., & Kuhar, M. J. (1996). Affinity labeling the dopamine transporter ligand binding site. Neurochemical Research, 21(4), 451-456.

- Zhen, J., Lu, Z., Genchev, G. Z., & Dutta, A. K. (2007). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, (48), 5232-5234.

- Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- Poyraz, S., Kaya, T., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Zou, M. F., Johnson, K. M., & Ordway, G. A. (2009). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Neuropharmacology, 56(1), 297-304.

- Poyraz, S., Kaya, T., & Çıkrıkçı, S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.

- Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1-12.15.19.

- Sørensen, L., Aggernæs, D., Perrier, A., Gnad, F., & Gether, U. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(3), 226-235.

- Sonders, M. S., Zhu, S. J., Zahniser, N. R., Kavanaugh, M. P., & Amara, S. G. (1997). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. Journal of Biological Chemistry, 272(17), 10989-10996.

- Iacovelli, R., & Petrucci, R. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6599.

- Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. In Silico Pharmacology, 5, 13.

- Thangaratnarajah, C., Eclarinal, J. D., & Jayanthi, L. D. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 223.

- BioIVT. (n.d.). SERT Transporter Assay.

- Sharma, M. C., Jain, S., & Sharma, R. (2017). In Silico Screening for Identification of Pyrrolidine Derivatives Dipeptidyl peptidase-IV Inhibitors Using COMFA, CoMSIA, HQSAR and Docking Studies. In Silico Pharmacology, 5, 13.

- PubChem. (n.d.). Norepinephrine Transporter Binding Assay from US Patent US12344616: "Factor XIa inhibitors".